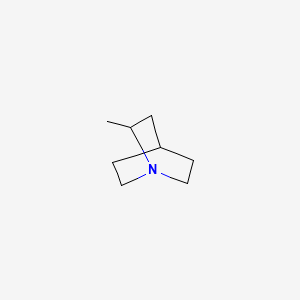
Quinuclidine, 2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinuclidine, 2-methyl- is a bicyclic compound with a tertiary bridgehead nitrogen atom. It is a derivative of quinuclidine, which is known for its highly symmetrical structure and chemical stability. Quinuclidine and its derivatives are present in many naturally occurring compounds, biologically active agents, and synthetic substances. The compound is of significant interest in various fields, including chemistry, biology, medicine, and industry, due to its unique structural and functional properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinuclidine, 2-methyl- can be achieved through several methods. One common approach involves the iridium-catalyzed allylic dearomatization reaction. This method allows for the asymmetric construction of quinuclidine derivatives under mild conditions, yielding high diastereoselectivity and enantioselectivity . Another method involves the use of butyrylcholinesterase as a biocatalyst for the production of chiral quinuclidin-3-ols, which can then be further modified to obtain quinuclidine, 2-methyl- .
Industrial Production Methods: Industrial production of quinuclidine, 2-methyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral resolution methods and selective synthesis techniques are common in industrial settings to produce the desired enantiomer of the compound .
化学反应分析
Types of Reactions: Quinuclidine, 2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to participate in the Baylis-Hillman reaction, where it acts as a catalyst in the coupling of an activated alkene derivative with an aldehyde . This reaction is significant for the formation of carbon-carbon bonds in organic synthesis.
Common Reagents and Conditions: Common reagents used in the reactions involving quinuclidine, 2-methyl- include iridium catalysts, butyrylcholinesterase, and various alkylating agents. The reaction conditions typically involve mild temperatures and controlled environments to ensure high selectivity and yield .
Major Products Formed: The major products formed from the reactions of quinuclidine, 2-methyl- depend on the specific reaction conditions and reagents used. For example, the Baylis-Hillman reaction yields α,β-unsaturated compounds, while oxidation reactions can produce quinuclidine N-oxides .
科学研究应用
Quinuclidine, 2-methyl- has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various asymmetric synthesis reactions. In biology, it serves as a scaffold for the development of anticholinesterase drugs, which are used to treat conditions such as Alzheimer’s disease . In medicine, quinuclidine derivatives are explored for their antimicrobial properties, showing potent activity against both gram-positive and gram-negative bacteria . Additionally, the compound is used in the development of neuromuscular blocking agents and other pharmacologically active substances .
作用机制
The mechanism of action of quinuclidine, 2-methyl- involves its interaction with specific molecular targets and pathways. For instance, as an anticholinesterase agent, it inhibits the enzymes acetylcholinesterase and butyrylcholinesterase, which are responsible for hydrolyzing acetylcholine . This inhibition leads to an increase in acetylcholine levels, enhancing cholinergic transmission and improving cognitive function. The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their activity and exerting its pharmacological effects .
相似化合物的比较
Quinuclidine, 2-methyl- is similar to other bicyclic compounds such as quinolizidine, pyrrolizidine, and N-methylpiperidine. it is unique due to its highly symmetrical structure and chemical stability . Compared to its analogs, quinuclidine, 2-methyl- exhibits distinct pharmacological properties, making it a valuable compound in drug development and other scientific research applications . Similar compounds include quinine, quinidine, and other quinuclidine-based derivatives, which also possess significant biological activity .
属性
CAS 编号 |
5261-65-4 |
|---|---|
分子式 |
C8H15N |
分子量 |
125.21 g/mol |
IUPAC 名称 |
2-methyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H15N/c1-7-6-8-2-4-9(7)5-3-8/h7-8H,2-6H2,1H3 |
InChI 键 |
VDWODSPSMJMZQI-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2CCN1CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


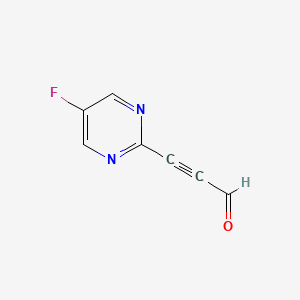
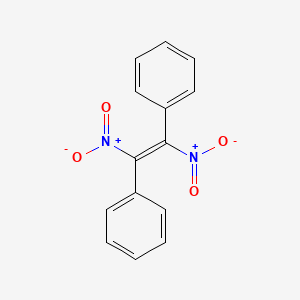

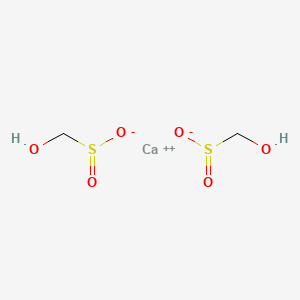
![N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine](/img/structure/B13813377.png)
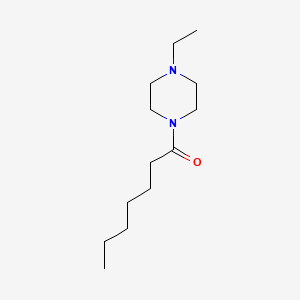
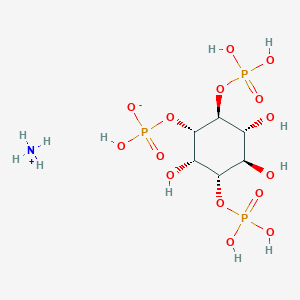
![2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride](/img/structure/B13813399.png)
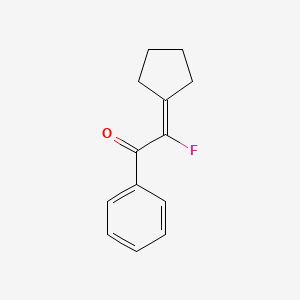
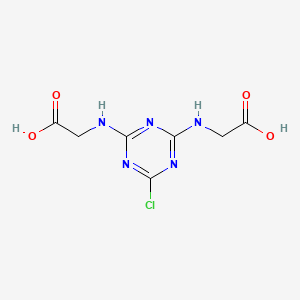

![9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13813448.png)
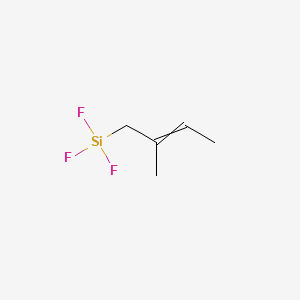
![(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene](/img/structure/B13813457.png)
